2-amino-N-benzyl-N-butylacetamide
Overview
Description
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes compounds like 2-amino-N-benzyl-N-butylacetamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is efficient and can be performed under solvent-free conditions at room temperature .Chemical Reactions Analysis
The synthesis of N-tert-butyl amides, such as this compound, involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is part of the Ritter reaction family .Scientific Research Applications
Cancer Research Applications
- A novel compound derived from fig, closely related to "2-amino-N-benzyl-N-butylacetamide", enhanced trastuzumab-triggered phagocytic killing of SKOV-3 cancer cells. This study demonstrated the compound's potential to increase the activity of phagocytic cells through interaction with Fcγ receptors, offering a model for therapeutic strategies in the effective treatment of ovarian cancer cells (E. T. Ali et al., 2023).
Anticonvulsant and Neuropathic Pain Applications
- Research on primary amino acid derivatives (PAADs), which include compounds similar to "this compound", revealed significant anticonvulsant activities. These compounds were shown to exceed the anticonvulsant efficacy of phenobarbital in animal models, indicating their potential as novel anticonvulsant agents (Amber M King et al., 2011). Further studies defined the structure-activity relationship of PAADs, providing insight into how substituents at the 4'-N'-benzylamide site affect anticonvulsant activity (Amber M King et al., 2011).
Synthetic Chemistry Contributions
- A nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamides demonstrated the utility of related compounds in synthetic chemistry. This method highlights the functional group tolerance and mild conditions of the reaction, applicable in the synthesis of drug molecules and natural products (Yun Wang et al., 2020).
Novel Drug Discovery
- Derivatives of "this compound" have been explored as T-type calcium channel blockers. Optimization of these derivatives focused on solubility, brain penetration, and safety, culminating in the identification of a clinical candidate for the treatment of generalized epilepsies (O. Bezençon et al., 2017).
Solvatochromism and Stability Studies
- Studies on the stability and solvatochromic properties of compounds related to "this compound" provided insights into solute-solvent interactions and the electronic character of substituents, contributing to a deeper understanding of their chemical behavior (M. Masoud et al., 2011).
Mechanism of Action
Amines are fundamental in the biology and chemistry of life. They are involved in the creation of amino acids, the building blocks of proteins . They also play a role in the synthesis of hormones and neurotransmitters .
The properties and reactions of amines can be influenced by their environment. For example, they can undergo reactions such as nucleophilic substitution or elimination depending on factors like temperature, concentration, and the presence of other functional groups .
Properties
IUPAC Name |
2-amino-N-benzyl-N-butylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-3-9-15(13(16)10-14)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWODXWGXAMOEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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